molecular formula C20H26N4O3 B3017930 (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-48-2

(4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B3017930
CAS No.: 946248-48-2
M. Wt: 370.453
InChI Key: QQDWBRKKYVRPFS-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinyl group: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the piperazinyl group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Methoxyphenyl group addition: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrimidinyl or piperazinyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens for electrophilic substitution, nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific applications. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(4-(2-methyl-6-ethoxypyrimidin-4-yl)piperazin-1-yl)methanone
  • (4-Methoxyphenyl)(4-(2-methyl-6-butoxypyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The unique combination of functional groups in (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This could make it particularly valuable in certain research or industrial applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-13-27-19-14-18(21-15(2)22-19)23-9-11-24(12-10-23)20(25)16-5-7-17(26-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDWBRKKYVRPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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